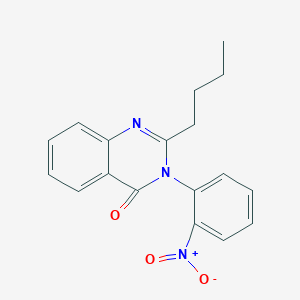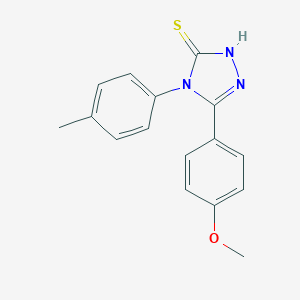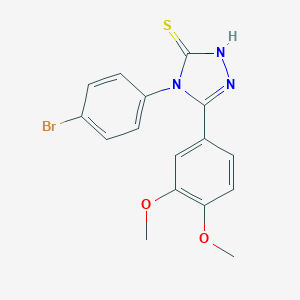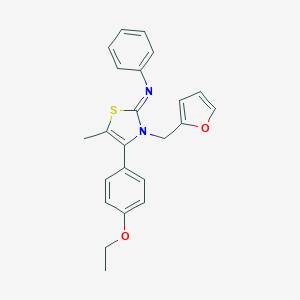
2-Butyl-3-(2-nitrophenyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3-(2-nitrophenyl)quinazolin-4-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a butyl group and a nitrophenyl group, which may influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(2-nitrophenyl)quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2-nitrobenzaldehyde with butylamine to form an intermediate Schiff base, which then undergoes cyclization with anthranilic acid to form the quinazoline core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The butyl group may participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions may vary, but strong acids or bases are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
2-Butyl-3-(2-nitrophenyl)quinazolin-4-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as a chemical intermediate.
作用机制
The mechanism of action for this compound would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways.
相似化合物的比较
Similar Compounds
2-butyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
2-butyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Similar structure but with the nitro group in a different position, potentially altering its properties.
Uniqueness
The presence of both the butyl and nitrophenyl groups in 2-Butyl-3-(2-nitrophenyl)quinazolin-4-one may confer unique chemical and biological properties, distinguishing it from other quinazoline derivatives.
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3g/mol |
IUPAC 名称 |
2-butyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H17N3O3/c1-2-3-12-17-19-14-9-5-4-8-13(14)18(22)20(17)15-10-6-7-11-16(15)21(23)24/h4-11H,2-3,12H2,1H3 |
InChI 键 |
RSQCCYLFDYRIEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B430918.png)
![Methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B430919.png)
![12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B430920.png)
![4-benzyl-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430923.png)
![12-ethyl-12-methyl-5-phenacylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430927.png)
![2-Cyclopentyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B430928.png)

![Methyl 2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B430931.png)

![12,12-dimethyl-4-prop-2-enyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B430934.png)
![12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B430935.png)

![4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B430938.png)
![ethyl 2-aminospiro[5,7-dihydro-4H-1-benzothiophene-6,1'-cyclohexane]-3-carboxylate](/img/structure/B430939.png)
